molecular formula C8H12N2O2 B1406554 1-(oxan-4-yl)-1H-pyrazol-4-ol CAS No. 1598643-02-7

1-(oxan-4-yl)-1H-pyrazol-4-ol

Cat. No. B1406554
CAS RN: 1598643-02-7
M. Wt: 168.19 g/mol
InChI Key: OZKMPCJLNKXVGB-UHFFFAOYSA-N
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Description

“1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde” is a compound with a molecular weight of 180.21 . It is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde” is 1S/C9H12N2O2/c12-7-8-5-10-11(6-8)9-1-3-13-4-2-9/h5-7,9H,1-4H2 .


Physical And Chemical Properties Analysis

“1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde” is an oil that is stored at room temperature .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are recognized for their extensive biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic effects. The synthesis of pyrazole derivatives involves steps such as condensation and cyclization, employing reagents like phosphorus oxychloride and hydrazine. These compounds serve as valuable synthons in organic synthesis, contributing to the development of new biologically active molecules (Dar & Shamsuzzaman, 2015). Multicomponent reactions (MCRs) have been particularly noted for their efficiency in synthesizing bioactive pyrazole derivatives, offering pathways to novel therapeutic agents with potential applications in treating various diseases (Becerra et al., 2022).

Oxadiazole Derivatives and Their Applications

1,3,4-Oxadiazole derivatives are highlighted for their capability to bind with different enzymes and receptors due to their structural features, showing promise in therapeutic applications across a broad spectrum of diseases. These derivatives have been extensively utilized in the treatment of ailments, underscoring their value in medicinal chemistry. The review of therapeutic worth of 1,3,4-oxadiazole tailored compounds offers insights into the current developments and potential for the creation of more active and less toxic medicinal agents (Verma et al., 2019).

Potential Synthetic Routes and Applications

The synthetic routes for 1,3,4-oxadiazole derivatives encompass various strategies including dehydrogenative cyclization and oxidative cyclization. These molecules have been proposed as significant building blocks for developing fluorescent frameworks and metal-ion sensors, indicating their versatility beyond pharmacological applications (Sharma et al., 2022).

Safety and Hazards

The safety information for “1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(oxan-4-yl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8-5-9-10(6-8)7-1-3-12-4-2-7/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKMPCJLNKXVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxan-4-yl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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